4-Hydroxy-6-nitrocoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

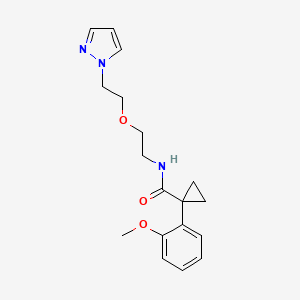

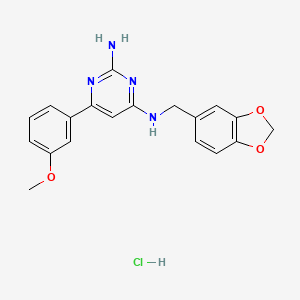

4-Hydroxy-6-nitrocoumarin is a compound with the molecular formula C9H5NO5 . It is also known by other names such as 4-hydroxy-6-nitrochromen-2-one and 4-hydroxy-6-nitro-2H-chromen-2-one .

Synthesis Analysis

New coumarin derivatives, including this compound, can be chemically synthesized from 4-hydroxycoumarin . The structures of these synthesized compounds are confirmed by nuclear magnetic resonance data .Molecular Structure Analysis

The molecular weight of this compound is 207.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 207.01677226 g/mol .Chemical Reactions Analysis

The new coumarin derivatives synthesized from 4-hydroxycoumarin were investigated for antimetastatic activity against lung carcinoma cells . Several of these compounds showed good to mild inhibitory effects on lung cancer cell motility .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 92.4 Ų . It has a heavy atom count of 15 and a complexity of 332 . The compound is canonicalized .科学的研究の応用

Anticancer Potential

- 6-Nitro-7-hydroxycoumarin, a close derivative, shows selective anti-proliferative effects and can induce apoptosis in renal carcinoma cells by modulating mitogen-activated protein kinases. This suggests potential applications in cancer treatment, particularly for renal cell carcinoma (Finn, Creaven, & Egan, 2003).

- A similar study demonstrates the irreversible cytotoxicity of 6-Nitro-7-hydroxycoumarin and 3,6,8-trinitro-7-hydroxycoumarin in human malignant melanoma cells. These compounds inhibit DNA synthesis and show potential as therapeutic agents for malignant melanoma (Finn, Creaven, & Egan, 2004).

Chemical Synthesis and Interaction

- In a study on the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, 6-Hydroxy-3-nitrocoumarin derivatives reacted with various dienes in aqueous media, highlighting the compound's role in chemical synthesis (Amantini et al., 2003).

- The crystal structures of 3-Nitrocoumarin derivatives, including 4-Hydroxy-3-nitrocoumarin, demonstrate antimicrobial activity and clarify enol-keto tautomerism and solvatochromism, crucial for understanding molecular interactions (Fujii, Mano, & Hirayama, 2006).

Antioxidant Properties

- Imino and amino derivatives of 4-Hydroxy coumarins, including 4-Hydroxy-6-nitrocoumarin, exhibit significant antioxidant activity. These derivatives were evaluated for their radical scavenging activity and potential to inhibit lipid peroxidation (Vukovic et al., 2010).

Antiparasitic and Antimicrobial Applications

- New coumarin complexes, including 4-Hydroxy-3-Nitrocoumarin derivatives, were synthesized and shown to have antiparasitic activity against Trypanosoma cruzi strains. This indicates its potential use in treating parasitic infections (Alcantara et al., 2015).

- Another study highlighted the synthesis, characterization, and biological activities of coordination compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one, demonstrating antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).

Fluorescent Probes and Detection Techniques

- 6-Nitrocoumarin has been used as a substrate for fluorescent detection of nitroreductase activity in Sporothrix schenckii, a pathogenic fungus. This application is significant in microbiological studies and diagnostics (Stopiglia et al., 2013).

作用機序

将来の方向性

Coumarins, including 4-Hydroxy-6-nitrocoumarin, have various medicinal purposes . They have been reported to have inhibitory effects on various types of cancer, mainly by regulating cell proliferation and apoptosis . This suggests potential future directions for the use of this compound in cancer treatment.

特性

IUPAC Name |

4-hydroxy-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXOVXNASJNYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)

![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)

![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)

![Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride](/img/structure/B2660724.png)

![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)